![molecular formula C13H11BO2S B13969364 6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol CAS No. 906673-34-5](/img/structure/B13969364.png)
6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole is a chemical compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique boron-containing structures, which impart distinct chemical and biological properties. These compounds have garnered interest in various fields, including medicinal chemistry, due to their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole typically involves the following steps:
Formation of the Benzoxaborole Core: This can be achieved through the reaction of phenylboronic acid with a suitable diol or catechol under acidic conditions.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the benzoxaborole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoxaborole core or the phenylthio group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution of the hydroxyl group can produce various ethers or esters.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its therapeutic potential, particularly in the treatment of infections or inflammatory conditions.
Industry: Possible applications in materials science or as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole would depend on its specific application. In medicinal chemistry, benzoxaboroles are known to inhibit certain enzymes by forming stable complexes with their active sites. The phenylthio group may enhance binding affinity or selectivity for specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Lacks the phenylthio group, which may affect its chemical and biological properties.
6-(Phenylthio)-2,1-benzoxaborole: Similar structure but without the hydroxyl group, potentially altering its reactivity and applications.
Uniqueness
1,3-Dihydro-1-hydroxy-6-(phenylthio)-2,1-benzoxaborole is unique due to the presence of both the hydroxyl and phenylthio groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may offer distinct advantages in specific applications, such as enhanced binding to biological targets or unique reactivity in synthetic chemistry.
Propriétés
Numéro CAS |
906673-34-5 |
|---|---|
Formule moléculaire |
C13H11BO2S |
Poids moléculaire |
242.1 g/mol |
Nom IUPAC |
1-hydroxy-6-phenylsulfanyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H11BO2S/c15-14-13-8-12(7-6-10(13)9-16-14)17-11-4-2-1-3-5-11/h1-8,15H,9H2 |
Clé InChI |
ZMFMGJUEAIXARG-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC(=C2)SC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


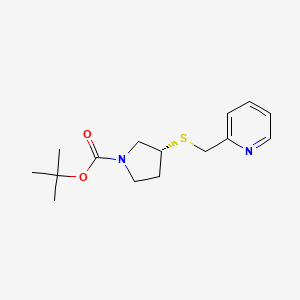
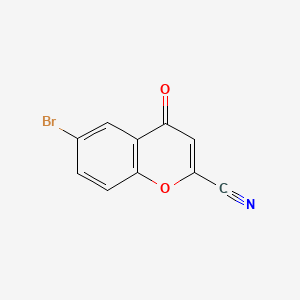

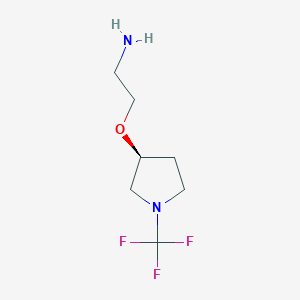
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
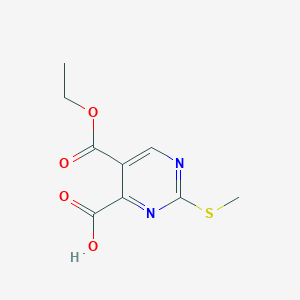


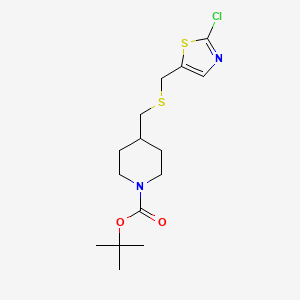
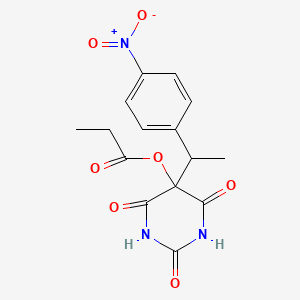
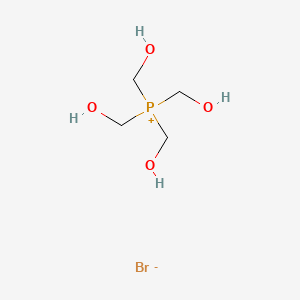


![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
